3-Chloro-5-methylphenylisocyanate
Overview
Description
3-Chloro-5-methylphenylisocyanate is an organic compound with the molecular formula of C8H6ClNO . It is known for its reactivity, making it useful in various chemical reactions.
Synthesis Analysis
A new type of β-cyclodextrin-bonded chiral stationary phase (CSP), partially substituted 3-chloro-5-methylphenylcarbamate-(3-(2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles (35CMP-CD-HPS), has been successfully synthesized by reacting CD-HPS with excess 3-chloro-5-methylphenyl isocyanate in anhydrous pyridine .Molecular Structure Analysis
The structure of this compound is based on an isocyanate moiety, which contains both N=C and N=O bonds.Chemical Reactions Analysis
The compound has been applied as a chiral stationary phase in HPLC under normal-phase, reversed-phase, and polar organic mobile phase conditions . It has exhibited excellent separation selectivity for the aromatic positional isomers and the enantiomers of a wide range of chiral drug compounds .Physical and Chemical Properties Analysis
This compound is a white solid at room temperature and has a melting point of 87-88°C. It is insoluble in water but soluble in organic solvents such as acetone, chloroform, and toluene. The compound is known to be stable at room temperature but can decompose under conditions of high heat or acidic conditions.Mechanism of Action
The concurrently existed electron-withdrawing chlorine and electron-donating methyl groups at symmetry-equivalent meta-positions of the phenylcarbamate-substituted moieties, both the hydroxyl residues of the partially substituted β-cyclodextrin and the stable ether spacer linking to the wider torus rim of β-cyclodextrin in the new 35CMP-CD-HPS phase play important roles in chromatographic separations under multi-mode mobile phase conditions .
Safety and Hazards
Properties
IUPAC Name |
1-chloro-3-isocyanato-5-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNFCCQHRHTDDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91456-35-8 | |
Record name | 3-Chloro-5-methylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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